6,8-Difluoro-1-(2-oxopropyl)quinolin-4(1H)-one 6,8-Difluoro-1-(2-oxopropyl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15947208
InChI: InChI=1S/C12H9F2NO2/c1-7(16)6-15-3-2-11(17)9-4-8(13)5-10(14)12(9)15/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C12H9F2NO2
Molecular Weight: 237.20 g/mol

6,8-Difluoro-1-(2-oxopropyl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC15947208

Molecular Formula: C12H9F2NO2

Molecular Weight: 237.20 g/mol

* For research use only. Not for human or veterinary use.

6,8-Difluoro-1-(2-oxopropyl)quinolin-4(1H)-one -

Specification

Molecular Formula C12H9F2NO2
Molecular Weight 237.20 g/mol
IUPAC Name 6,8-difluoro-1-(2-oxopropyl)quinolin-4-one
Standard InChI InChI=1S/C12H9F2NO2/c1-7(16)6-15-3-2-11(17)9-4-8(13)5-10(14)12(9)15/h2-5H,6H2,1H3
Standard InChI Key DONZYIPXRJKYIW-UHFFFAOYSA-N
Canonical SMILES CC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The systematic IUPAC name 6,8-difluoro-1-(2-oxopropyl)quinolin-4-one reflects its substitution pattern: fluorine atoms at positions 6 and 8 of the quinoline ring, a ketone group at position 4, and a 2-oxopropyl substituent at position 1. The planar quinoline scaffold facilitates π-π interactions with biological targets, while the electron-withdrawing fluorine atoms enhance metabolic stability and binding affinity. The 2-oxopropyl group introduces a reactive ketone moiety, potentially enabling further chemical modifications for drug development.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₉F₂NO₂
Molecular Weight237.20 g/mol
IUPAC Name6,8-difluoro-1-(2-oxopropyl)quinolin-4-one
Canonical SMILESCC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)F)F
XLogP31.7 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Data sourced from VulcanChem and Bidepharm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6,8-difluoro-1-(2-oxopropyl)quinolin-4(1H)-one involves multi-step reactions starting from quinoline precursors. A common approach includes:

  • Fluorination: Electrophilic fluorination of 6,8-dichloroquinoline using hydrogen fluoride or Selectfluor® to introduce fluorine atoms.

  • Side Chain Introduction: Nucleophilic substitution at position 1 with 2-bromoacetone, followed by oxidation to form the 2-oxopropyl group.

  • Purification: Column chromatography or recrystallization to achieve >97% purity .

Yield optimization remains challenging due to competing side reactions during fluorination and ketone stabilization. Microwave-assisted synthesis and catalytic methods are under exploration to improve efficiency.

Industrial-Scale Production Challenges

  • Cost of Fluorinating Agents: High-purity fluorine sources like Selectfluor® increase production costs.

  • Byproduct Management: Hydrofluoric acid generation during fluorination necessitates corrosion-resistant equipment .

  • Storage Stability: The compound’s sensitivity to moisture and light requires inert atmosphere storage .

Hazard CodeRisk StatementPrecautionary Measure (P-Code)
H315Skin irritationP280 (Wear protective gloves/clothing)
H318Serious eye damageP305+P351+P338 (Eye rinse protocol)
H413Aquatic toxicityP273 (Avoid environmental release)

Environmental Impact

The compound’s persistence in aquatic systems (H410) necessitates stringent disposal practices. Biodegradation studies indicate a half-life >60 days in water, posing risks to Daphnia magna and algae .

Future Research Directions

  • Synthetic Optimization: Explore green chemistry approaches to reduce HF byproducts.

  • Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.

  • Preclinical Trials: Evaluate pharmacokinetics and toxicity in murine models.

  • Structural Analogs: Modify the 2-oxopropyl group to improve selectivity for cancer cells.

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